
Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohex-3-en-1-ol with acetic anhydride under acidic conditions to form the desired compound. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the compound into saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Acetic anhydride, sulfuric acid (H₂SO₄)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Esters, ethers
Aplicaciones Científicas De Investigación
Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanemethanol,4-(1-methylethenyl)-,acetate
- 1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Uniqueness
Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol is unique due to its specific structural features, such as the presence of both a cyclohexene ring and a prop-1-en-2-yl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
81893-41-6 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-8(2)10(11)6-4-9(3)5-7-10;1-2(3)4/h4,11H,1,5-7H2,2-3H3;1H3,(H,3,4) |
Clave InChI |
HAXIPBVIAFBCLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)(C(=C)C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


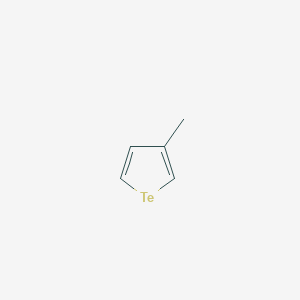
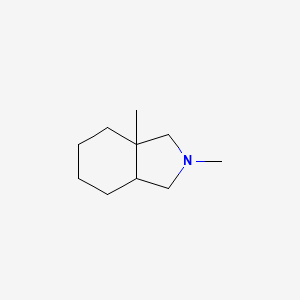
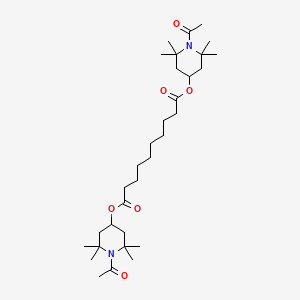
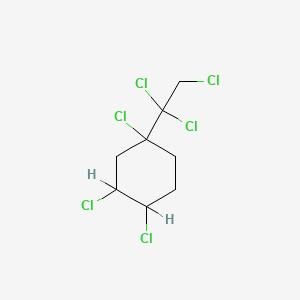
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
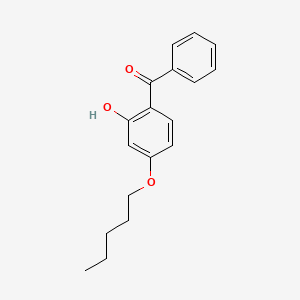
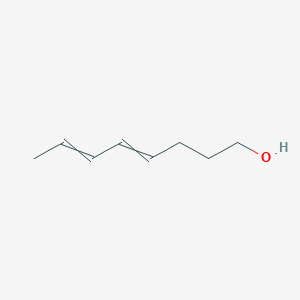
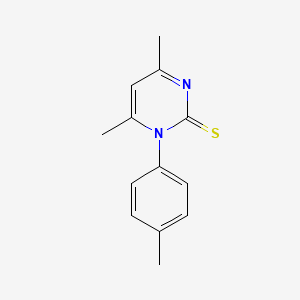
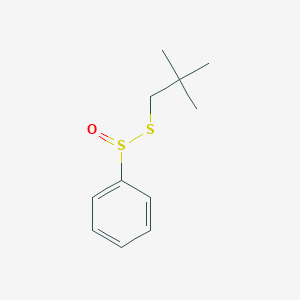

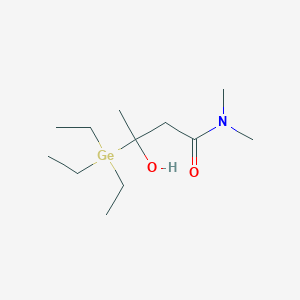
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)

